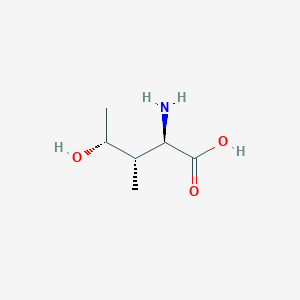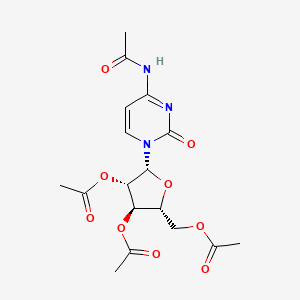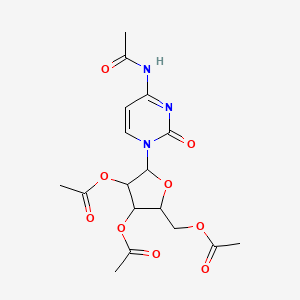
1-Decyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents.
Méthodes De Préparation
The synthesis of 1-Decyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the following steps:
Alkylation Reaction: The starting material, 1-methylimidazole, undergoes an alkylation reaction with 1-iododecane. This reaction is usually carried out in an organic solvent such as acetonitrile or toluene under reflux conditions.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Decyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other anions through metathesis reactions. Common reagents include silver salts of the desired anion.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions under specific conditions, although these are less common.
Complex Formation: The compound can form complexes with metal ions, which can be useful in catalysis and material science.
Applications De Recherche Scientifique
1-Decyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis due to its ionic nature and stability.
Biology: The compound can be used in the extraction and stabilization of biomolecules.
Industry: It is used in the formulation of lubricants, surfactants, and as an electrolyte in batteries
Mécanisme D'action
The mechanism of action of 1-Decyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide is primarily based on its ionic nature. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π interactions. These interactions can influence the solubility, stability, and reactivity of other molecules in the system .
Comparaison Avec Des Composés Similaires
1-Decyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other imidazolium-based ionic liquids, such as:
1-Dodecyl-3-methylimidazolium iodide: Similar structure but with a longer alkyl chain, leading to different solubility and hydrophobicity properties.
1-Decyl-2,3-dimethylimidazolium chloride: Similar but with a chloride anion, affecting its ionic interactions and applications.
1-Decyl-3-methylimidazolium nitrate: Different anion leading to variations in reactivity and stability.
These comparisons highlight the unique properties of this compound, such as its specific solubility and interaction characteristics, making it suitable for specialized applications.
Propriétés
Numéro CAS |
654077-64-2 |
|---|---|
Formule moléculaire |
C14H29IN2 |
Poids moléculaire |
352.30 g/mol |
Nom IUPAC |
1-decyl-3-methyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C14H28N2.HI/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;/h12-13H,3-11,14H2,1-2H3;1H |
Clé InChI |
ULAPQNAIZDIOIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[NH+]1CN(C=C1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol](/img/structure/B12519455.png)
![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)


![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12519475.png)

![3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione](/img/structure/B12519485.png)
![Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate](/img/structure/B12519487.png)

![N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12519499.png)

